5-Chloro-N,N-dimethylpyridin-2-amine
Overview
Description
“5-Chloro-N,N-dimethylpyridin-2-amine” is a chemical compound with the molecular formula C7H9ClN2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “5-Chloro-N,N-dimethylpyridin-2-amine” consists of a pyridine ring with a chlorine atom at the 5th position and a dimethylamino group at the 2nd position . The average mass of the molecule is 174.603 Da and the monoisotopic mass is 174.036011 Da .Scientific Research Applications
Catalysis in Selective Amination In catalysis, 5-Chloro-N,N-dimethylpyridin-2-amine is involved in selective amination reactions. For example, the amination of 5-bromo-2-chloropyridine, catalyzed by a palladium-Xantphos complex, predominantly yields 5-amino-2-chloropyridine with high chemoselectivity and yield (Ji et al., 2003).
Molecular Orbital Studies This compound is also significant in molecular orbital studies. Infrared spectra and molecular orbital analyses, such as the atom superposition and electron delocalization method (ASED-MO), are used to study hydrogen-bonded complexes involving 5-Chloro-N,N-dimethylpyridin-2-amine. These studies aid in understanding the intermolecular interactions and proton transfer mechanisms (Awad & Habeeb, 1996).
Anticancer Research In anticancer research, derivatives of 5-Chloro-N,N-dimethylpyridin-2-amine are investigated for their antiproliferative activity against human breast cancer cell lines. These studies involve graph theoretical analysis, in silico modeling, and molecular dynamic studies to evaluate the efficacy of these compounds (Panneerselvam et al., 2022).
Safety And Hazards
The safety data sheet for “5-chloro-3-fluoro-N,N-diMethylpyridin-2-aMine hydrochloride”, a related compound, suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . The compound should be stored in a sealed container in a dry environment between 2-8°C .
properties
IUPAC Name |
5-chloro-N,N-dimethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQQSMKAAURLQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734827 | |
Record name | 5-Chloro-N,N-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N,N-dimethylpyridin-2-amine | |
CAS RN |
26163-06-4 | |
Record name | 5-Chloro-N,N-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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